2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that features a unique combination of thiophene, pyrimidine, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide involves multiple steps, starting with the preparation of the thiophene and pyrimidine intermediates. One common method involves the reaction of thiophene-2-carboxaldehyde with ethyl acetoacetate in the presence of a base to form the thiophene intermediate. This intermediate is then reacted with guanidine to form the pyrimidine ring. The final step involves the acylation of the pyrimidine intermediate with 3-(methylsulfanyl)phenylacetic acid to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carboxaldehyde and thiophene sulfone share structural similarities with the thiophene ring.
Pyrimidine derivatives: Compounds like 2,4-dioxo-3,4-dihydropyrimidine share the pyrimidine core structure.
Acetamide derivatives: Compounds such as N-phenylacetamide share the acetamide functional group.
Uniqueness
What sets 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide apart is its unique combination of these functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H19N3O3S3 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C21H19N3O3S3/c1-28-16-5-2-4-14(12-16)22-18(25)13-24-17-8-11-30-19(17)20(26)23(21(24)27)9-7-15-6-3-10-29-15/h2-6,8,10-12H,7,9,13H2,1H3,(H,22,25) |
InChI Key |
BVQQQPOMWQHKJL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
Origin of Product |
United States |
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